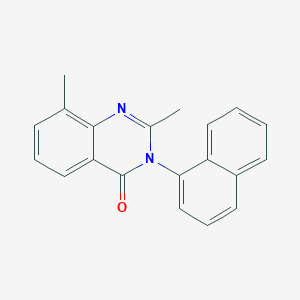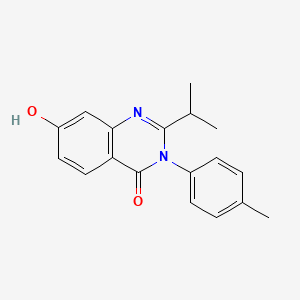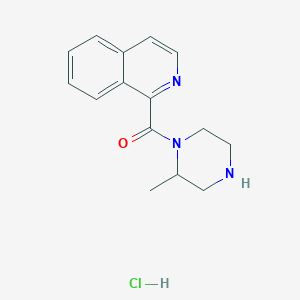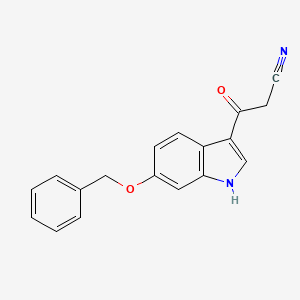
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7BrCl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylated products .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological and chemical targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(chloromethyl)pyridine hydrochloride
- 2,6-Bis(chloromethyl)pyridine
- 5-Bromopyridine-3-boronic acid
Comparison
Compared to similar compounds, 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring multiple functionalization sites .
Eigenschaften
Molekularformel |
C7H7BrCl3N |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
5-bromo-2,3-bis(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6BrCl2N.ClH/c8-6-1-5(2-9)7(3-10)11-4-6;/h1,4H,2-3H2;1H |
InChI-Schlüssel |
OEXBEMHZJPCCEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CCl)CCl)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)
![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)




![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)

![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
